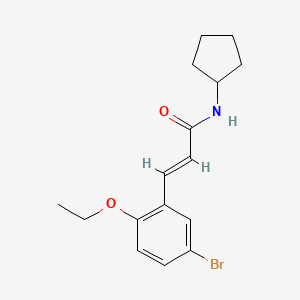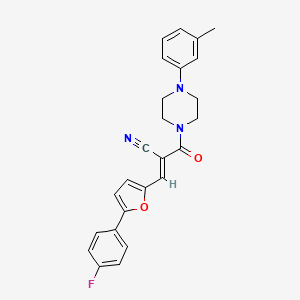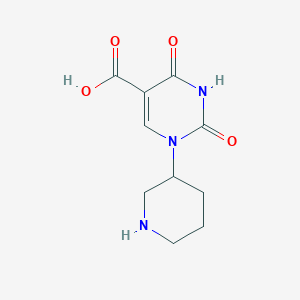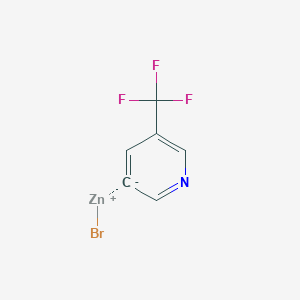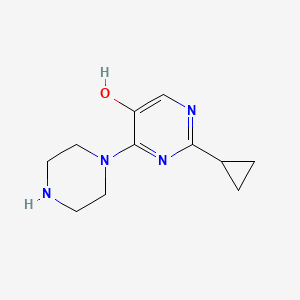acetate](/img/structure/B14870902.png)
Ethyl [(3-methylquinoxalin-2-yl)sulfanyl](phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla typically involves the reaction of 3-methylquinoxaline-2-thiol with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at reflux temperature . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis . By inhibiting this receptor, the compound can potentially suppress tumor growth and proliferation . The compound also induces apoptosis in cancer cells by upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylquinoxaline-2-thiol: A precursor in the synthesis of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla.
Ethyl 2-(3-methylquinoxalin-2-yl)acetate: Another quinoxaline derivative with similar structural features.
Quinoxaline N-propionic and O-propionic hydrazide derivatives: Compounds with similar biological activities and applications.
Uniqueness
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla stands out due to its specific interaction with VEGFR-2 and its potential as an antiproliferative agent . Its unique structure allows it to form specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C19H18N2O2S |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
ethyl 2-(3-methylquinoxalin-2-yl)sulfanyl-2-phenylacetate |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-19(22)17(14-9-5-4-6-10-14)24-18-13(2)20-15-11-7-8-12-16(15)21-18/h4-12,17H,3H2,1-2H3 |
Clave InChI |
JIOKNTVJTFMVIX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


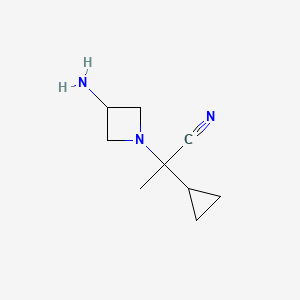
![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)



![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
